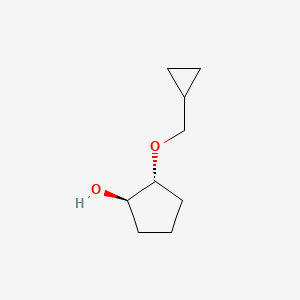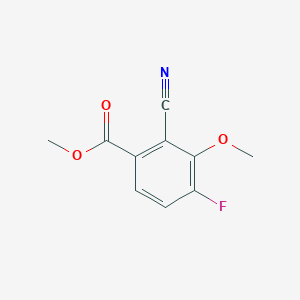![molecular formula C16H9F4NO2 B2525404 3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 866152-38-7](/img/structure/B2525404.png)
3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It also contains a phenoxy group, which is a functional group consisting of a phenyl group attached to an oxygen atom .
Scientific Research Applications
Synthesis and Characterization of Fluorinated Polyimides
Research has demonstrated that multifluorinated aromatic diamines, including compounds related to 3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, are crucial for synthesizing highly fluorinated polyimides. These polyimides exhibit outstanding thermal stability, mechanical properties, low dielectric constants, and high optical transparency, making them ideal for electronic and optical applications. The synthesis process involves reacting various aromatic dianhydrides with fluorinated diamines, leading to polyimides that combine excellent solubility, mechanical strength, and thermal stability (Tao et al., 2009).
Biocatalytic Trifluoromethylation
The use of biocatalysis for introducing trifluoromethyl groups into phenols represents a significant advancement in the field of organofluorine chemistry. This method employs enzymes as catalysts, offering a mild and environmentally friendly alternative to traditional chemical processes. It allows for the direct introduction of fluoroalkyl groups into organic molecules, enhancing their utility in material science and pharmaceuticals by improving their chemical properties and stability (Simon et al., 2016).
Fluoroform in Synthesis
The utilization of fluoroform as a source of difluorocarbene highlights a sustainable approach to synthesizing difluoromethoxy- and difluorothiomethoxyarenes. This method exemplifies the strategic use of fluoroform, a non-ozone-depleting and inexpensive gas, in creating valuable fluorinated compounds under moderate conditions, contributing to advancements in organic synthesis and material science (Thomoson & Dolbier, 2013).
Living Polymerization Catalyzed by Titanium Complexes
Research on titanium complexes with fluorine-containing phenoxy-imine chelate ligands has opened new avenues in the polymerization of ethylene, leading to polyethylenes with high molecular weight and narrow polydispersities. These findings contribute to the development of novel polymerization catalysts that are effective at high temperatures, providing a pathway to manufacturing advanced polymeric materials with specific properties (Mitani et al., 2002).
Properties
IUPAC Name |
3-[3-[3-fluoro-4-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO2/c17-14-9-12(4-5-13(14)16(18,19)20)23-11-3-1-2-10(8-11)15(22)6-7-21/h1-5,8-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGMAEVNXXCMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(F)(F)F)F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)


